molecular formula C11H17N3O2 B2942560 Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate CAS No. 2153472-95-6

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate

Cat. No.: B2942560
CAS No.: 2153472-95-6
M. Wt: 223.276
InChI Key: CQUDDBPRBAEADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H17N3O2 . It has a molecular weight of 223.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H17N3O2 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 223.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis Applications

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate derivatives are utilized in organic synthesis, demonstrating their versatility in constructing complex molecules. For instance, the phosphine-catalyzed [4 + 2] annulation process employs ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize highly functionalized tetrahydropyridines, showcasing the compound's role in facilitating regioselective transformations (Zhu, Lan, & Kwon, 2003). Additionally, its involvement in microwave-mediated regioselective synthesis under solvent-free conditions further highlights its significance in green chemistry and efficient synthesis strategies (Eynde, Hecq, Kataeva, & Kappe, 2001).

Material Science Research

In the realm of material science, this compound derivatives have been studied for their electronic and optical properties. For example, thiopyrimidine derivatives have been analyzed for their nonlinear optical (NLO) properties, making them candidates for optoelectronic applications. This research underlines the potential of these compounds in developing materials with significant NLO characteristics, which are essential for the advancement of optical computing, telecommunications, and laser technology (Hussain et al., 2020).

Pharmaceutical Development

In pharmaceutical development, this compound derivatives have been explored for their therapeutic potential. For instance, the synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions and their structural elucidation through spectral data and X-ray analysis provides insights into developing new therapeutic agents with potential applications in treating various diseases (Eynde, Hecq, Kataeva, & Kappe, 2001). Additionally, the exploration of chromone-pyrimidine coupled derivatives for antimicrobial activities showcases the compound's role in addressing microbial resistance and developing new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-5-16-10(15)8-6-9(13-7-12-8)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDDBPRBAEADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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